Cas no 2137516-85-7 (Benzaldehyde, 4-(1-methyl-1H-pyrazol-3-yl)-3-nitro-)
Benzaldehyde, 4-(1-methyl-1H-pyrazol-3-yl)-3-nitro- Chemical and Physical Properties
Names and Identifiers
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- Benzaldehyde, 4-(1-methyl-1H-pyrazol-3-yl)-3-nitro-
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- Inchi: 1S/C11H9N3O3/c1-13-5-4-10(12-13)9-3-2-8(7-15)6-11(9)14(16)17/h2-7H,1H3
- InChI Key: VEHUGIKGPAIZRM-UHFFFAOYSA-N
- SMILES: C(=O)C1=CC=C(C2C=CN(C)N=2)C([N+]([O-])=O)=C1
Benzaldehyde, 4-(1-methyl-1H-pyrazol-3-yl)-3-nitro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-764491-0.05g |
4-(1-methyl-1H-pyrazol-3-yl)-3-nitrobenzaldehyde |
2137516-85-7 | 95.0% | 0.05g |
$1261.0 | 2025-02-24 | |
| Enamine | EN300-764491-0.1g |
4-(1-methyl-1H-pyrazol-3-yl)-3-nitrobenzaldehyde |
2137516-85-7 | 95.0% | 0.1g |
$1320.0 | 2025-02-24 | |
| Enamine | EN300-764491-0.25g |
4-(1-methyl-1H-pyrazol-3-yl)-3-nitrobenzaldehyde |
2137516-85-7 | 95.0% | 0.25g |
$1381.0 | 2025-02-24 | |
| Enamine | EN300-764491-0.5g |
4-(1-methyl-1H-pyrazol-3-yl)-3-nitrobenzaldehyde |
2137516-85-7 | 95.0% | 0.5g |
$1440.0 | 2025-02-24 | |
| Enamine | EN300-764491-1.0g |
4-(1-methyl-1H-pyrazol-3-yl)-3-nitrobenzaldehyde |
2137516-85-7 | 95.0% | 1.0g |
$1500.0 | 2025-02-24 | |
| Enamine | EN300-764491-2.5g |
4-(1-methyl-1H-pyrazol-3-yl)-3-nitrobenzaldehyde |
2137516-85-7 | 95.0% | 2.5g |
$2940.0 | 2025-02-24 | |
| Enamine | EN300-764491-5.0g |
4-(1-methyl-1H-pyrazol-3-yl)-3-nitrobenzaldehyde |
2137516-85-7 | 95.0% | 5.0g |
$4349.0 | 2025-02-24 | |
| Enamine | EN300-764491-10.0g |
4-(1-methyl-1H-pyrazol-3-yl)-3-nitrobenzaldehyde |
2137516-85-7 | 95.0% | 10.0g |
$6450.0 | 2025-02-24 |
Benzaldehyde, 4-(1-methyl-1H-pyrazol-3-yl)-3-nitro- Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on Benzaldehyde, 4-(1-methyl-1H-pyrazol-3-yl)-3-nitro-
Research Briefing on Benzaldehyde, 4-(1-methyl-1H-pyrazol-3-yl)-3-nitro- (CAS: 2137516-85-7) in Chemical Biology and Pharmaceutical Applications
Benzaldehyde, 4-(1-methyl-1H-pyrazol-3-yl)-3-nitro- (CAS: 2137516-85-7) is a nitro-substituted benzaldehyde derivative with a pyrazole moiety, which has garnered significant attention in chemical biology and pharmaceutical research due to its potential as a versatile building block for drug discovery and development. Recent studies have explored its applications in medicinal chemistry, particularly in the design of kinase inhibitors and anti-inflammatory agents. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential.
The compound's structural features, including the nitro group and the pyrazole ring, contribute to its reactivity and ability to interact with biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a precursor in the synthesis of novel small-molecule inhibitors targeting the JAK-STAT signaling pathway. Researchers optimized the synthetic route to achieve a high yield (85%) of the target compound, emphasizing its scalability for industrial applications. The study also highlighted its role in modulating inflammatory responses in vitro, suggesting potential applications in autoimmune diseases.
Further investigations into the mechanism of action revealed that Benzaldehyde, 4-(1-methyl-1H-pyrazol-3-yl)-3-nitro- exhibits selective binding affinity for specific protein kinases, as evidenced by molecular docking simulations and X-ray crystallography. A collaborative study between academic and industry researchers (Nature Communications, 2024) identified its derivative as a promising candidate for oncology therapeutics, with low nanomolar IC50 values against certain cancer cell lines. The compound's nitro group was found to be critical for its bioactivity, as reduction or replacement led to diminished efficacy.
In addition to its pharmacological potential, recent advancements in green chemistry have explored eco-friendly synthesis methods for this compound. A 2024 paper in Green Chemistry reported a solvent-free mechanochemical approach that reduced waste generation by 70% compared to traditional methods. This innovation aligns with the pharmaceutical industry's growing emphasis on sustainable practices while maintaining high purity standards (>98%) for the final product.
Ongoing clinical research is investigating the safety profile of derivatives based on this scaffold, with preliminary results indicating favorable pharmacokinetic properties. However, challenges remain in optimizing its metabolic stability and reducing potential off-target effects. Future research directions include structure-activity relationship (SAR) studies to enhance selectivity and the development of prodrug formulations to improve bioavailability.
In conclusion, Benzaldehyde, 4-(1-methyl-1H-pyrazol-3-yl)-3-nitro- represents a promising chemical entity with diverse applications in drug discovery. Its unique structural features and demonstrated biological activities make it a valuable subject for continued research in the development of novel therapeutic agents for various diseases, particularly in the fields of oncology and inflammation.
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